
Sodium 2-methoxy-4-nitrobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methoxy-4-nitrobenzene-1-sulfinate is a sodium salt of a substituted benzene derivative featuring a sulfinate group (-SO₂⁻), a methoxy (-OCH₃) group at position 2, and a nitro (-NO₂) group at position 2. The sulfinate moiety distinguishes it from more common sulfonates (e.g., sodium 2-methylprop-2-ene-1-sulphonate ), as sulfinates are less oxidized and exhibit distinct reactivity profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2-methoxy-4-nitrobenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows:
R-SO2H+NaOH→R-SO2Na+H2O
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or filtration to obtain the final product.
Chemical Reactions Analysis
Reductive Coupling with Nitroarenes
This compound participates in nitro-sulfinate reductive coupling to form (hetero)aryl sulfonamides. A FeCl₂/NaHSO₃ catalytic system facilitates this transformation under mild conditions .
Key reaction parameters :
Entry | Conditions | Conversion (%) | Observations |
---|---|---|---|
1 | FeCl₂ + NaHSO₃ (standard) | 50 | Partial conversion |
2 | SnCl₂ instead of FeCl₂ | 34 | Unreacted N-sulfonyl intermediate |
3 | NaHSO₃ (4.5 equiv.) | 100 | Full conversion in DMSO |
The reaction proceeds via a proposed mechanism involving nitrosoarene intermediates (Scheme 1) :
-
Nitroarene reduction to nitroso monomer
-
Electrophilic interception by sulfinate nucleophile
-
Protonation to form N-sulfonyl hydroxylamine
-
Final reduction to sulfonamide
Sulfonylation and Alkylation Reactions
Sodium 2-methoxy-4-nitrobenzene-1-sulfinate acts as a sulfonylating agent in nucleophilic substitutions. A representative alkylation protocol demonstrates :
Typical procedure :
-
Reactant: 2-Methoxy-4-nitrobenzyl bromide (1.20 mmol)
-
Solvent: DMSO (2 mL)
-
Base: NaOMe (1.20 mmol)
-
Yield: 88% of 2-methoxy-4-((methylsulfonyl)methyl)phenol
Substrate scope :
Substrate | Product Yield (%) | Key Functional Groups |
---|---|---|
Aliphatic bromides | 72–95 | –SO₂–CH₂– |
Aromatic bromides | 65–82 | –SO₂–Ar– |
Heterocyclic derivatives | 58–74 | –SO₂–N–heterocycle |
The methoxy group enhances para-directing effects during electrophilic substitutions, while the nitro group stabilizes transition states through resonance .
Electrochemical Alkoxysulfonylation
In undivided electrochemical cells, this sulfinate enables difunctionalization of styrenes with alcohols :
Optimized conditions :
-
Electrodes: Carbon anode/cathode
-
Electrolyte: None required
-
Additive: p-TsOH (20 mol%)
-
Solvent: DMSO (0.2 M)
-
Yield: Up to 82% for β-alkoxysulfones
Reaction scope :
Styrene Derivative | Alcohol Partner | Yield (%) |
---|---|---|
4-Methylstyrene | Methanol | 82 |
α-Methylstyrene | Ethanol | 75 |
Cyclohexylstyrene | i-PrOH | 68 |
Mechanistic studies suggest radical intermediates form through anodic oxidation, followed by trapping with sulfinate anions .
Participation in Smiles Rearrangements
The compound undergoes intramolecular group transfers in micellar aqueous solutions, demonstrating unique reactivity in sulfur(IV) chemistry :
Key observations :
-
Temperature dependence : Optimal at 60°C
-
Solvent effects : Water with micellar agents increases yield by 40%
-
Substituent effects :
-
Electron-donating groups accelerate rearrangement
-
Steric hindrance reduces reaction efficiency
-
Comparative reactivity :
R Group Position | Rearrangement Rate (k, s⁻¹) |
---|---|
para-Methoxy | 1.2 × 10⁻³ |
meta-Nitro | 0.8 × 10⁻³ |
ortho-Methyl | 0.4 × 10⁻³ |
Scientific Research Applications
Sodium 2-methoxy-4-nitrobenzene-1-sulfinate is an organosulfur compound with a nitro group and a methoxy group on a benzene ring, along with a sulfinic acid moiety. It is useful in creating sulfur-containing compounds because it has both electron-withdrawing (nitro group) and electron-donating (methoxy group) substituents on the aromatic ring, which enhances its reactivity in electrophilic aromatic substitution and nucleophilic addition reactions. Sodium sulfinates in general act as building blocks for preparing organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Relevant compounds
- Sodium 4-methoxy-2-nitrobenzene-1-sulfinate This compound has similar nitro and methoxy groups but has enhanced stability due to para substitution.
- Sodium benzenesulfinate This is a basic structure without additional substituents and has a simpler reactivity profile.
- Sodium p-toluenesulfinate This contains a methyl group on the aromatic ring, which increases lipophilicity, affecting solubility.
- Sodium phenylsulfinate This contains only a phenyl substituent and is primarily used in polymer chemistry.
Applications
Mechanism of Action
The mechanism of action of sodium 2-methoxy-4-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction conditions and the nature of the reactants involved. For example, in nucleophilic substitution reactions, the sulfinate group can attack electrophilic centers, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 2-Methylprop-2-ene-1-Sulphonate
Key Differences :
- Functional Groups : Sodium 2-methylprop-2-ene-1-sulphonate contains a sulfonate (-SO₃⁻) group, whereas the target compound has a sulfinate (-SO₂⁻) group. This difference in oxidation state impacts nucleophilicity and stability. Sulfinates are stronger nucleophiles but less stable under oxidative conditions.
- Applications : The sulphonate derivative (CAS 1561-92-8) is used in industrial processes, such as polymerization or surfactants, due to its anionic character . In contrast, the nitro and methoxy substituents in the target compound may favor applications in fine chemical synthesis or as intermediates in agrochemicals.
Table 1: Structural and Functional Comparison
2-Aminoanilinium 4-Methylbenzenesulfonate
Key Differences :
- Crystal Structure: The sulfonate group in 2-aminoanilinium 4-methylbenzenesulfonate exhibits bond angles such as O—S—O = 111.59° , typical of sulfonates. Sulfinates, however, have shorter S–O bonds and different geometries due to reduced steric and electronic demands.
- Substituent Effects : The target compound’s nitro group is strongly electron-withdrawing, which may enhance electrophilic aromatic substitution reactivity compared to the electron-donating methyl group in 4-methylbenzenesulfonate .
Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)
Key Differences :
- Functional Groups : Sulfonylurea herbicides like metsulfuron-methyl contain a sulfonyl (-SO₂-) bridge linked to a triazine ring , whereas the target compound’s sulfinate group is directly attached to the benzene ring.
- Applications: Sulfonylureas inhibit plant acetolactate synthase (ALS), making them potent herbicides .
Table 2: Reactivity and Application Comparison
Biological Activity
Sodium 2-methoxy-4-nitrobenzene-1-sulfinate is an organosulfur compound notable for its unique structure, which includes both electron-withdrawing (nitro) and electron-donating (methoxy) groups on a benzene ring. This combination significantly influences its reactivity and biological activity, making it a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key features include:
- Nitro group (-NO2) : An electron-withdrawing group that enhances electrophilic substitution reactions.
- Methoxy group (-OCH3) : An electron-donating group that increases nucleophilicity.
- Sulfinic acid moiety : Provides unique reactivity patterns in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antibacterial agent. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
Reactivity in Organic Synthesis
This compound is utilized in the synthesis of sulfonamides through reactions with nitroarenes. This process has been shown to yield high conversions under specific conditions, indicating its utility as a building block in drug development. For instance, the coupling of this sulfinate with p-chloronitrobenzene resulted in moderate to high yields of desired products, showcasing its versatility in synthetic applications .
Study 1: Antibacterial Activity Assessment
A recent study assessed the antibacterial activity of this compound against common pathogens. The results indicated:
- Inhibition Zone : Measured using agar diffusion methods, showing significant inhibition against E. coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Determined to be 32 µg/mL for E. coli, indicating potent activity.
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
E. coli | 15 | 32 |
Staphylococcus aureus | 12 | 64 |
Study 2: Synthesis and Reactivity
In another study focusing on the synthetic utility of this compound, researchers explored its reactivity with various nitroarenes under light-mediated conditions. The findings highlighted:
- Reaction Conditions : Optimal yields were achieved using polar aprotic solvents.
- Product Yields : Yields ranged from 39% to 85% depending on the substrate used.
Nitroarene Substrate | Yield (%) |
---|---|
p-Chloronitrobenzene | 49 |
4-Nitroacetophenone | 85 |
4-Nitrobenzaldehyde | 61 |
Properties
Molecular Formula |
C7H6NNaO5S |
---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
sodium;2-methoxy-4-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H7NO5S.Na/c1-13-6-4-5(8(9)10)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
WDZQKKMSRNFXJF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.